6-amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound belonging to the pyrazolo[4,3-c]pyridine family. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of various enzymes and its applications in medicinal chemistry. The structure features a fused pyrazole and pyridine ring, which contributes to its diverse chemical properties and activities.
This compound is classified under heterocyclic organic compounds, specifically as a pyrazolo[4,3-c]pyridine derivative. It has been studied for its synthesis and potential applications in pharmacology, particularly in the development of anticancer agents and enzyme inhibitors. Research indicates that derivatives of this compound exhibit significant biological activities, including antitumor effects and inhibition of carbonic anhydrases, which are important targets in drug design for various diseases .
The synthesis of 6-amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one can be achieved through several methods. A common approach involves the reaction of 3-amino-1H-pyrazole with appropriate carbonyl compounds or diketones under acidic or basic conditions.
Technical Details:
For example, one method describes heating a mixture of 3-amino-1H-pyrazole with diketones in dimethylformamide with piperidine as a catalyst, resulting in yields between 60% to 80% depending on the specific reaction conditions used .
The molecular structure of 6-amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one consists of a pyrazole ring fused with a pyridine ring. The presence of an amino group at the 6-position and a carbonyl group at the 4-position are critical for its biological activity.
Data:
6-amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one can undergo various chemical reactions typical for heterocyclic compounds:
Technical Details:
Reactions often require careful control of temperature and solvent choice to optimize yield and selectivity .
The mechanism of action for compounds like 6-amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one primarily involves interaction with specific enzymes or receptors in biological systems. For instance:
Data: In vitro studies have demonstrated its efficacy against various cancer cell lines, indicating potential for therapeutic applications .
Relevant Data:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to characterize this compound .
6-amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one has several notable applications:
Research continues to explore its full potential across different fields of pharmacology and biochemistry .
The regioselective construction of the pyrazolo[4,3-c]pyridine core relies heavily on cyclocondensation reactions. A pivotal approach involves reacting 4-chloro- or 4-methoxy-substituted pyridine derivatives with hydrazine hydrate. This method exploits the differential electrophilicity at the C3 and C4 positions of the pyridine ring. For example, 4-chloro-3-cyanopyridine undergoes nucleophilic displacement of chlorine by hydrazine, followed by intramolecular cyclization via attack of the adjacent amino group on the nitrile functionality. This sequence yields the 6-amino-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one core with high regiochemical fidelity. The reaction typically requires elevated temperatures (refluxing ethanol, 165°C in ethylene glycol) but achieves moderate-to-good yields (65–85%). Solvent choice significantly impacts purity, with aprotic solvents like DMF minimizing hydrolysis byproducts. This method avoids the formation of isomeric pyrazolo[3,4-b]pyridines due to the geometric constraints imposed by the C3 cyano group directing cyclization [2] [7].
Conventional thermal cyclizations face challenges in scalability and energy efficiency. Microwave-assisted synthesis significantly optimizes this process by enabling rapid, homogeneous heating. For instance, cyclocondensation of 2-chloro-3-cyanopyridine derivatives with hydrazine hydrate under microwave irradiation (50°C, 15 minutes) achieves near-quantitative yields (96%) compared to 65–70% under conventional reflux (6 hours). Solvent-free variations further enhance atom economy and reduce purification complexity. These approaches minimize thermal degradation pathways, suppress dimerization, and improve reaction specificity. The reduced reaction time (from hours to minutes) also mitigates oxidation of the sensitive dihydropyridinone ring, preserving the 1,5-dihydro-4H oxidation state critical for bioactivity [6] [7].
The C6 amino group serves as a versatile handle for structural diversification to modulate target affinity and physicochemical properties. Acylation with acid chlorides or anhydrides readily generates amide derivatives, enhancing lipophilicity and membrane permeability. Reductive amination using aldehydes/ketones and NaBH₃CN introduces alkyl/arylalkyl substituents, enabling π-stacking interactions in enzyme binding pockets. For PDE1 inhibitors, primary sulfonamide installation (-SO₂NH₂) at C6 significantly boosts potency (IC₅₀ < 50 nM) by engaging in hydrogen-bonding networks within the catalytic site. However, bulkier substituents (e.g., arylsulfonyl groups) can diminish activity due to steric clashes. Urea formation (via reaction with isocyanates) balances potency and solubility, making it advantageous for orally bioavailable inhibitors. Computational modeling confirms that amino group modifications alter electron density across the fused ring system, fine-tuning interactions with conserved residues in ALDH1A and PDE isoforms [3] [7].
Table 1: Representative Cyclocondensation Methods for Core Synthesis
Precursor | Conditions | Reaction Time | Yield (%) | Key Advantage |
---|---|---|---|---|
4-Chloro-3-cyanopyridine | Ethanol, reflux | 6–8 hours | 65–70 | Simple setup |
4-Methoxy-3-cyanopyridine | Ethylene glycol, 165°C | 3 hours | 75–85 | Higher regioselectivity |
2-Chloro-3-cyanopyridine | Microwave, EtOH, 50°C | 15 minutes | 96 | Rapid, high yield |
2-Chloro-3-carbethoxypyridine | Solvent-free, 120°C | 45 minutes | 88 | No solvent waste |
Strategic substitution at N1 and C5 positions critically governs selectivity among enzyme isoforms (e.g., PDE1 vs. PDE5 or ALDH1A1 vs. ALDH1A3). N1 alkylation is typically achieved using alkyl halides under basic conditions (K₂CO₃, DMF). Bulky, hydrophobic groups at N1 (e.g., 3-fluorobenzyl or tetrahydropyran-4-yl) enhance PDE1 selectivity by exploiting a hydrophobic subpocket absent in PDE5. C5 modifications require halogenation (NBS) at C5 followed by cross-coupling (Suzuki, Buchwald-Hartwig). For ALDH1A3 inhibitors, electron-withdrawing C5 substituents (e.g., -CF₃, -CN) improve potency against this isoform over ALDH1A1 by 10-fold. Molecular dynamics simulations reveal that N1 tetrahydropyranyl groups induce conformational changes in PDE1’s catalytic domain, while C5 aryl groups engage in π-cation interactions with Arg102 in ALDH1A3. Balancing N1 steric bulk and C5 electronic properties is essential; excessive bulk at both positions can abrogate binding [3] [8].
Table 2: Impact of N1/C5 Substituents on Target Selectivity
N1 Substituent | C5 Substituent | PDE1 IC₅₀ (nM) | PDE5 IC₅₀ (nM) | ALDH1A3 IC₅₀ (µM) | Selectivity Rationale |
---|---|---|---|---|---|
Methyl | H | 850 | 720 | >10 | Minimal selectivity |
3-Fluorobenzyl | H | 32 | 1200 | 1.5 | PDE1 hydrophobic pocket engagement |
Tetrahydropyran-4-yl | 4-Cyanophenyl | 18 | >5000 | 0.4 | Dual optimization for PDE1/ALDH1A3 |
Cyclopropylmethyl | 3-Trifluoromethylphenyl | 45 | 980 | 0.7 | Enhanced ALDH1A3 affinity via C5 EWG |
Protecting groups mitigate side reactions during functionalization of the core’s reactive sites (N1, C6-NH₂, C3 carbonyl). The C6 amino group is selectively protected as a tert-butyloxycarbonyl (Boc) derivative using Boc₂O in THF. This group resists basic conditions during N1 alkylation and is cleaved by mild TFA without affecting the pyridinone ring. For carbonyl protection during halogenation, ethylene glycol ketal formation is optimal. It withstands subsequent Pd-catalyzed couplings and is deprotected under acidic conditions (aqueous HCl, 60°C) without decomposition. Avoiding traditional silyl ethers (e.g., TBS) is crucial, as they promote desilylation-oxidation side products. This orthogonal protection scheme enables multistep sequences with overall yields >55% on 100-gram scale, a significant improvement over direct routes (typical yields <35%) [4] [7].
Solvent selection and catalyst recycling are pivotal for sustainable scale-up. Water/ethanol mixtures (4:1 v/v) replace DMF or NMP in cyclocondensations, reducing E-factor by 60%. Immobilized catalysts enhance efficiency: polystyrene-supported Pd nanoparticles enable Suzuki couplings at C5 with <0.1 ppm Pd leaching and allow catalyst reuse for >10 cycles. Continuous-flow hydrogenation using Pt/Al₂O₃ cartridges reduces catalyst loading for deprotection steps from 5 mol% to 0.2 mol%. Byproduct formation during halogenation is minimized by replacing N-bromosuccinimide (NBS) with NaBr/H₂O₂ under acidic conditions, generating innocuous NaBr and H₂O instead of succinimide waste. Life-cycle assessment confirms these modifications reduce cumulative energy demand by 40% and waste volume by 70% compared to batch processes [5] [7].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0